1,2-Dimethylcyclopropanecarboxylic acid
Overview
Description
1,2-Dimethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂ It is a cyclopropane derivative with two methyl groups attached to the cyclopropane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of suitable precursors. For example, the reaction of 2,2-dimethylcyclopropanecarboxylate with a strong base, such as sodium hydride, followed by hydrolysis, can yield this compound .
Another method involves the enzymatic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate using lipase Novozym 435 in a biphasic system of N,N-dimethylformamide and water .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microbial esterases for the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate . This method is favored due to its high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,2-Dimethylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound is utilized in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. For instance, in the synthesis of Cilastatin, the compound acts as a chiral intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The pathways involved in these transformations include enzymatic hydrolysis and esterification reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: This compound differs by the position of the methyl groups on the cyclopropane ring.
Cyclopropanecarboxylic acid: Lacks the methyl groups present in 1,2-dimethylcyclopropanecarboxylic acid.
2-Methylcyclopropanecarboxylic acid: Contains only one methyl group on the cyclopropane ring.
Uniqueness
This compound is unique due to the presence of two methyl groups on the cyclopropane ring, which imparts distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.
Properties
IUPAC Name |
1,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEAVAVRZYNYFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336617 | |
Record name | 1,2-Dimethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842132-32-5 | |
Record name | 1,2-Dimethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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